molecular formula C16H25N3O2 B7984619 (R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

(R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7984619
M. Wt: 291.39 g/mol
InChI Key: HSKAPJWLYWCIGA-OAHLLOKOSA-N
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Description

(R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at position 1 and a substituted aminoethyl-methyl-amino moiety at position 3 in the (R)-configuration. Its structure combines a rigid piperidine ring with flexible side chains, enabling diverse interactions with biological targets.

Properties

IUPAC Name

benzyl (3R)-3-[2-aminoethyl(methyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-18(11-9-17)15-8-5-10-19(12-15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKAPJWLYWCIGA-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCN)[C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Amino-Ethyl Group: The amino-ethyl group can be introduced via a nucleophilic substitution reaction using ethylene diamine.

    Formation of the Benzyl Ester: The benzyl ester moiety can be introduced through an esterification reaction using benzyl alcohol and a suitable carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-ethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the piperidine ring or the ester moiety.

    Substitution: Nucleophilic substitution reactions can be used to introduce various functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.

Medicine

In medicinal chemistry, ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structure can be modified to produce compounds with therapeutic properties.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The amino-ethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name Substituents (Position 3) Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound
Target: (R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid Bn ester 2-Aminoethyl-methyl-amino (R-configuration) Not explicitly provided Reference compound
(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidine-1-carboxy Bn ester 2-Hydroxyethyl-isopropyl-amino C₁₈H₂₈N₂O₃ 320.43 Hydroxyethyl and isopropyl substituents; increased hydrophilicity and steric bulk
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxy Bn ester Carboxymethyl-ethyl-amino C₁₇H₂₄N₂O₄ 320.39 Carboxymethyl group introduces acidity (pKa ~4-5)
(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxy Bn ester 2-Aminoethyl-isopropyl-amino (S-configuration) C₁₈H₂₈N₃O₂ 330.44 S-configuration; isopropyl group enhances lipophilicity
(R)-3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxy Bn ester 2-Aminoethyl-cyclopropyl-amino C₁₈H₂₆N₃O₂ 316.42 Cyclopropyl group adds ring strain and rigidity
3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxy Bn ester (2-Aminoethyl-methyl-amino)-methyl C₁₇H₂₇N₃O₂ 305.42 Methylene spacer alters side-chain flexibility

Analysis of Substituent Effects

Amino vs. Hydroxy Groups
  • The replacement of the amino group in the target compound with a hydroxy group (e.g., ) increases hydrophilicity due to hydrogen bonding but may reduce metabolic stability, as hydroxyl groups are common sites for phase II conjugation .
Steric and Electronic Effects
  • Isopropyl vs. However, its lipophilicity (logP ~1.5–2.0) may enhance membrane permeability .
  • Carboxymethyl Group : The carboxymethyl substituent () adds an ionizable carboxylic acid (pKa ~4–5), increasing water solubility at physiological pH but possibly limiting blood-brain barrier penetration .
Stereochemical Considerations
  • The (S)-enantiomer in may exhibit divergent binding kinetics compared to the (R)-configured target compound. For example, in chiral environments like enzyme active sites, enantiomers can show orders-of-magnitude differences in potency .
Ring Systems and Rigidity
  • This modification could enhance selectivity for rigid binding pockets .

Biological Activity

(R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules, which may influence its therapeutic efficacy. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of (R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester can be summarized as follows:

  • Molecular Formula : C₁₇H₂₇N₃O₂
  • Molecular Weight : 305.42 g/mol
  • CAS Number : 1353965-00-0

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains and fungi, demonstrating varying degrees of activity.

Microorganism MIC (mg/mL) Activity
Staphylococcus aureus0.0039 - 0.025Strong activity
Escherichia coli0.0039 - 0.025Strong activity
Candida albicans3.125 - 100Moderate activity

These findings suggest that (R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester may serve as a lead compound for developing new antimicrobial agents .

The mechanism underlying the antimicrobial activity of this compound is believed to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of the piperidine ring is crucial for its interaction with microbial targets, enhancing its bioactivity against both Gram-positive and Gram-negative bacteria .

Study on Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of various piperidine derivatives, including (R)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester. The study involved in vitro testing against a panel of bacterial strains, revealing that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than those of standard antibiotics .

Antifungal Activity Assessment

In another investigation focusing on antifungal properties, the compound was tested against Candida species. The results indicated that it effectively inhibited fungal growth at concentrations comparable to established antifungal agents, suggesting potential applications in treating fungal infections .

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